molecular formula C19H26I3N3O9 B1672079 イオヘキソール CAS No. 66108-95-0

イオヘキソール

カタログ番号: B1672079
CAS番号: 66108-95-0
分子量: 821.1 g/mol
InChIキー: NTHXOOBQLCIOLC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

イオヘキソールは、医療画像診断で広く用いられている非イオン性水溶性ヨード造影剤です。低浸透圧性と低全身毒性を持ち、様々な放射線診断に好んで用いられています。 イオヘキソールは、コンピュータ断層撮影(CT)スキャン、血管造影、脊髄造影などで、体内構造の可視化を高めるために一般的に使用されています .

製造方法

合成経路と反応条件

イオヘキソールの合成には、イソフタル酸誘導体のヨウ素化から始まる複数の工程が含まれています。主な工程は以下のとおりです。

工業生産方法

イオヘキソールの工業生産では、同様の合成経路が用いられますが、収率と純度を高めるように最適化されています。このプロセスには以下の工程が含まれます。

化学反応解析

反応の種類

イオヘキソールは、ヨウ素原子の存在により、主に置換反応を起こします。特定の条件下では、酸化反応と還元反応も起こす可能性があります。

一般的な試薬と条件

生成される主要な生成物

これらの反応によって生成される主な生成物には、反応条件に応じて、脱ヨウ素化誘導体やその他の極性副生成物が含まれます .

科学的研究の応用

イオヘキソールは、化学構造の可視化を高めるための様々な分析技術における造影剤として用いられるなど、科学研究において幅広い用途を持っています。

    化学: 様々な分析技術における造影剤として使用され、化学構造の可視化を高めます。

    生物学: 細胞イメージングとトラッキング研究で用いられ、細胞過程を可視化します。

    医学: CTスキャン、血管造影、脊髄造影などの診断画像診断に広く用いられ、画像の鮮明度を高めます。

    産業: 新しいイメージング技術や造影剤の開発に利用されています

作用機序

イオヘキソールは、体がX線を透過する際にX線を遮断することで、ヨウ素を含まない構造物と比較して、ヨウ素を含む構造物を可視化することができます。生成される不透明度は、X線の経路におけるヨード造影剤の濃度と量に正比例します。 投与後、イオヘキソールは脳脊髄液(CSF)または血液中に拡散し、頭部のクモ膜下腔、脊髄管、その他の体内構造の可視化を高めます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of iohexol involves multiple steps, starting with the iodination of isophthalic acid derivatives. The key steps include:

Industrial Production Methods

Industrial production of iohexol follows similar synthetic routes but is optimized for higher yields and purity. The process involves:

化学反応の分析

Types of Reactions

Iohexol primarily undergoes substitution reactions due to the presence of iodine atoms. It can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deiodinated derivatives and other polar by-products, depending on the reaction conditions .

類似化合物との比較

イオヘキソールは、イオーバーソールやイオジキサノールなどの他の非イオン性ヨード造影剤と比較されます。これらの化合物は、類似した特性を持っていますが、浸透圧性、毒性、特定の用途が異なります。

イオヘキソールは、低浸透圧性と低全身毒性を持つため、幅広い画像診断に好んで用いられています .

特性

IUPAC Name

5-[acetyl(2,3-dihydroxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26I3N3O9/c1-8(29)25(4-11(32)7-28)17-15(21)12(18(33)23-2-9(30)5-26)14(20)13(16(17)22)19(34)24-3-10(31)6-27/h9-11,26-28,30-32H,2-7H2,1H3,(H,23,33)(H,24,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHXOOBQLCIOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023157
Record name Iohexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

821.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Iohexol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Organic iodine compounds block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine. The degree of opacity produced by these compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays. After intrathecal administration into the subarachnoid space, diffusion of iohexol in the CSF allows the visualization of the subarachnoid spaces of the head and spinal canal. After intravascular administration, iohexol makes opaque those vessels in its path of flow, allowing visualization of the internal structures until significant hemodilution occurs.
Record name Iohexol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

66108-95-0
Record name Iohexol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66108-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iohexol [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066108950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iohexol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iohexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iohexol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IOHEXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4419T9MX03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Iohexol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

174-180 °C, 174 - 180 °C
Record name Iohexol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iohexol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

5-Acetamido-2,4,6-triiodo-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (37.4 g; 50 mmole) was dissolved in propylene glycol (110 ml) by adding 5.3 M sodium methoxide (14.2 ml; 75 mmole) and heating in an oil bath at 50° C. When all or nearly all of the starting material was dissolved, the excess of methanol was evaporated in vacuo. After cooling to room temperature 3-chloropropane-1,2-diol (6.3 ml; 75 mmole) was added. When the reaction mixture was applied to TLC in system (B) after stirring for two days, two new spots with Rf values 0.26 and 0.33 in a ratio of about 1:9 and less than 0.5% of the starting material with Rf 0.42 were observed. The new spots were assumed to represent endo/exo isomers. The reaction mixture was evaporated in vacuo and the residue dissolved in methanol (125 ml). A small amount of undissolved material was filtered off and water (30 ml) added. This solution was treated with a mixture of Amberlite cation exchange resin IR 120H (27.5 g) and Dowex anion exchange resin 1×4 (50 g) for two hours. After filtration, the pH of the solution was adjusted to 4.9, and then evaporated in vacuo. The oily residue was triturated in butanol (125 ml). The product crystallized out following this treatment. After storing at -20° C., the product was filtered off. Then the product was dissolved in water, and the solution evaporated in vacuo. Yield 38 g.
Quantity
37.4 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
14.2 mL
Type
reactant
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

5.0 gram 5-acetamino-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzene-dicarboxamide (Compound 1), 0.36 gram of 25% sodium methoxide in methanol, and 1.5 gram glycidol are combined in 2-methoxyethanol and heated to 90° C. for four hours. Solvent is removed under vacuum followed by dissolution of the residue in water. The solution is treated with 1 gram each of Amberlyst A-15 and Amberlite IRA-67 ion-exchange resins to remove sodium methoxide. Water is removed under vacuum to afford an oil. Crystallization from methanol/isopropanol (10:75) afforded 3.5 gram (64.6%) iohexol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0.36 g
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
64.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iohexol
Reactant of Route 2
Reactant of Route 2
Iohexol
Reactant of Route 3
Reactant of Route 3
Iohexol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Iohexol
Reactant of Route 5
Reactant of Route 5
Iohexol
Reactant of Route 6
Reactant of Route 6
Iohexol
Customer
Q & A

ANone: Iohexol has the molecular formula C19H27I3N2O9 and a molecular weight of 777.11 g/mol.

A: Iohexol primarily distributes within the extracellular fluid compartment. [] Studies have shown that its volume of distribution is approximately 0.27 L/kg, indicating limited distribution beyond the extracellular space. []

A: Iohexol is predominantly eliminated through glomerular filtration, meaning it is excreted unchanged in the urine. [] Studies have shown near complete urinary recovery (100%) within 24 hours post-injection. []

A: Studies using simultaneous administration of Iohexol and chromium-51 (51Cr)-EDTA, a marker of GFR, have indicated that Iohexol does not significantly alter GFR. []

A: Yes, Iohexol clearance has been validated as a reliable measure of GFR in patients with varying degrees of renal impairment, including those with severe chronic renal failure. [, ]

ANone: Iohexol clearance offers several advantages over traditional methods like inulin clearance or creatinine-based estimations. These include:

  • Accuracy: Iohexol clearance closely aligns with the gold standard inulin clearance, providing an accurate measure of GFR. [, ]
  • Safety: Iohexol exhibits low toxicity and minimal side effects, making it safe for use in a wide range of patients. [, ]
  • Convenience: Plasma clearance protocols using Iohexol eliminate the need for urine collection, enhancing patient comfort. [, ]
  • Cost-effectiveness: Iohexol is readily available and relatively inexpensive compared to some other GFR markers. [, ]

A: Studies have shown excellent correlation between slope clearance and single-sample clearance techniques using Iohexol, particularly when a late plasma sample is used (e.g., 24 hours post-injection). [] This holds true even for patients with low GFR (<20 ml/min). []

A: Yes, Iohexol clearance has been explored as a method for GFR assessment in critically ill patients, particularly those with augmented renal creatinine clearance, where traditional creatinine-based estimations may be inaccurate. [, ]

A: In a study comparing Iohexol to Iopamidol in low-risk outpatients undergoing CT scans, both agents showed minimal impact on renal function. While Iohexol was associated with a slightly higher increase in mean serum creatinine from baseline, this difference was deemed clinically insignificant. []

A: Iohexol is generally considered safe for use in humans when administered appropriately. [] Studies have demonstrated a low incidence of adverse effects, particularly when compared to older, ionic contrast agents. [, ]

A: While generally safe, Iohexol can cause adverse effects in some individuals, although they are typically mild and transient. [, ]

A: Yes, caution is advised when administering Iohexol to patients with a history of allergy to contrast media, severe renal impairment, or certain thyroid conditions. [, ] Premedication with steroids may be considered in high-risk individuals. []

A: While Iohexol is generally safe for myelography in dogs, seizures have been reported as a potential complication. [] Factors associated with an increased risk of seizures include:

  • Injection Site: Cerebellomedullary injections carry a significantly higher risk of seizures compared to lumbar injections. []
  • Total Volume: Administering larger total volumes of Iohexol has been linked to a higher seizure prevalence, even when the dosage per body weight remains constant. []
  • Dog Weight: Larger dogs (>20 kg) may be more susceptible to seizures, potentially due to the larger volumes of contrast agent administered relative to their cerebrospinal fluid (CSF) volume. []

A: While Iohexol vials are typically designated for single use, research suggests that multiple withdrawals using a strict aseptic technique do not significantly increase the risk of contamination. [] This is particularly relevant in situations of drug shortages where resource conservation is crucial.

A: Although Iohexol exhibits some antimicrobial activity, bacteria can still survive in the media, particularly at lower concentrations. []

ANone: Iohexol is widely used as a contrast agent in various radiological procedures, including:

  • Computed Tomography (CT): Iohexol enhances the visibility of internal organs and structures during CT scans, aiding in the diagnosis of various conditions. [, , ]
  • Excretory Urography: Iohexol helps visualize the urinary tract, including the kidneys, ureters, and bladder, during x-ray examinations. []
  • Angiography: Iohexol is injected into blood vessels to improve their visualization during x-ray imaging, aiding in the diagnosis of vascular diseases. [, ]
  • Myelography: Iohexol is injected into the spinal canal to visualize the spinal cord and nerve roots, helping diagnose spinal conditions. []

A: Yes, Iohexol has been successfully used as an alternative to barium sulfate in radiographic studies of the avian gastrointestinal tract. [] Advantages of using Iohexol in this setting include:

  • Rapid Transit Time: Iohexol moves through the avian gastrointestinal tract faster than barium sulfate, allowing for quicker examination times. []
  • Good Opacification: When administered undiluted or diluted 1:1 with water, Iohexol provides comparable opacification to barium sulfate, enabling clear visualization of gastrointestinal structures. []

A: A study comparing low-concentration Iodixanol 270 to Iohexol 350 in patients with CABGs undergoing CCTA found that Iodixanol 270 provided comparable image quality, particularly for evaluating arterial graft vessels. [] This suggests that low-concentration Iodixanol 270 may be a viable alternative to Iohexol 350 in this patient population.

ANone: Various analytical methods have been employed for quantifying Iohexol concentrations, including:

  • High-performance liquid chromatography (HPLC): HPLC, often coupled with UV detection (HPLC-UV), is a commonly used technique for measuring Iohexol levels in plasma and serum. [, , , ]
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for Iohexol quantification. [, ]
  • X-ray fluorescence analysis: This technique has been utilized to measure Iohexol concentrations in both plasma and urine samples. []

A: HPLC methods for Iohexol analysis have demonstrated good precision and accuracy. [, ] Furthermore, the availability of external proficiency testing programs, such as the one operated by Equalis AB, allows for interlaboratory standardization and quality control. [, ]

A: In a study comparing the two methods, the Iohexol test showed a stronger correlation with both endoscopic and clinical disease activity indices in IBD patients compared to the lactulose-mannitol ratio. [] This suggests that the Iohexol test might be a more sensitive marker for assessing disease activity in this population.

A: Research has demonstrated the successful use of Iohexol as a contrast agent in high-resolution computed tomography (HRCT) imaging to identify actively conducting xylem vessels in woody plants. [] This approach provides valuable insights into plant hydraulics and water transport mechanisms.

A: Yes, research has explored the use of biogenic palladium nanoparticles hosted in anaerobic granular sludge (Pd-AGS) as a novel strategy for degrading Iohexol in contaminated water. [] This approach shows promise for the remediation of water sources polluted with contrast agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。